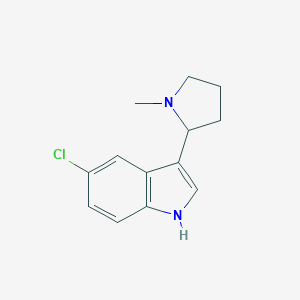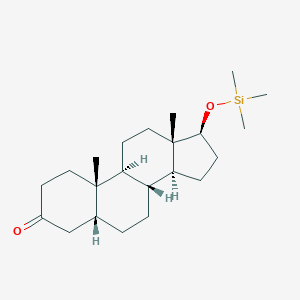
5beta-Androstan-3-one, 17beta-(trimethylsiloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5beta-Androstan-3-one, 17beta-(trimethylsiloxy)- is a synthetic androgenic steroid that has gained attention in scientific research due to its potential use in various applications. This compound is also known as TMS, or 17beta-trimethylsilyloxy-5alpha-androstane-3-one. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound will be discussed in
Wirkmechanismus
5beta-Androstan-3-one, 17beta-(trimethylsiloxy)- binds to androgen receptors in the body, which leads to the activation of various signaling pathways. This activation results in the regulation of gene expression, which can lead to the development of specific physiological effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5beta-Androstan-3-one, 17beta-(trimethylsiloxy)- are similar to those of other androgenic steroids. This compound has been shown to increase muscle mass, bone density, and physical performance. It also has an impact on the metabolism of carbohydrates, lipids, and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5beta-Androstan-3-one, 17beta-(trimethylsiloxy)- in lab experiments is its high potency and selectivity for androgen receptors. This allows for more precise targeting of specific physiological pathways. However, one limitation of this compound is its potential for off-target effects and toxicity.
Zukünftige Richtungen
There are several future directions for the use of 5beta-Androstan-3-one, 17beta-(trimethylsiloxy)- in scientific research. One potential area is the development of more selective androgen receptor modulators for the treatment of androgen-related diseases. Another area of interest is the investigation of the effects of this compound on cognitive function and mood. Additionally, further studies are needed to assess the long-term safety and efficacy of this compound.
In conclusion, 5beta-Androstan-3-one, 17beta-(trimethylsiloxy)- is a synthetic androgenic steroid that has potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. As with any compound, caution must be taken in its use and further research is needed to fully understand its potential benefits and risks.
Synthesemethoden
The synthesis of 5beta-Androstan-3-one, 17beta-(trimethylsiloxy)- can be achieved through a multi-step process. The starting material is androst-5-ene-3beta,17beta-diol, which is then converted to androst-5-ene-3,17-dione. This intermediate is then reacted with trimethylsilyl chloride to form 17beta-trimethylsilyloxy-5alpha-androstane-3,17-dione. Finally, reduction of the ketone group with sodium borohydride yields 5beta-Androstan-3-one, 17beta-(trimethylsiloxy)-.
Wissenschaftliche Forschungsanwendungen
5beta-Androstan-3-one, 17beta-(trimethylsiloxy)- has been used in scientific research for various applications. One of the most common uses is in the development of androgen receptor modulators (ARMs) for the treatment of androgen-related diseases such as prostate cancer and hypogonadism. This compound has also been studied for its potential use in improving bone density, muscle mass, and physical performance.
Eigenschaften
CAS-Nummer |
18880-43-8 |
|---|---|
Produktname |
5beta-Androstan-3-one, 17beta-(trimethylsiloxy)- |
Molekularformel |
C22H38O2Si |
Molekulargewicht |
362.6 g/mol |
IUPAC-Name |
(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-trimethylsilyloxy-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H38O2Si/c1-21-12-10-16(23)14-15(21)6-7-17-18-8-9-20(24-25(3,4)5)22(18,2)13-11-19(17)21/h15,17-20H,6-14H2,1-5H3/t15-,17+,18+,19+,20+,21+,22+/m1/s1 |
InChI-Schlüssel |
YNHGEJGZDSFBFR-AWZNDACSSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O[Si](C)(C)C)C |
SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O[Si](C)(C)C)C |
Kanonische SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O[Si](C)(C)C)C |
Synonyme |
17β-(Trimethylsiloxy)-5β-androstan-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



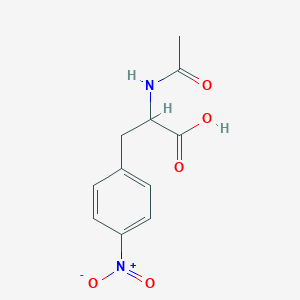
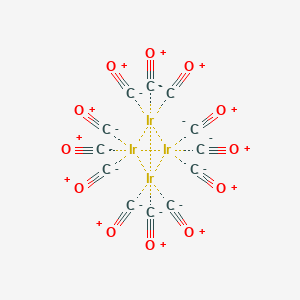
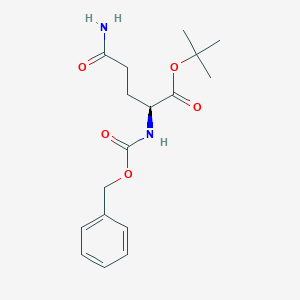
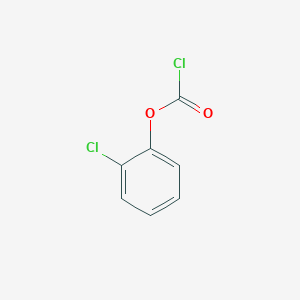
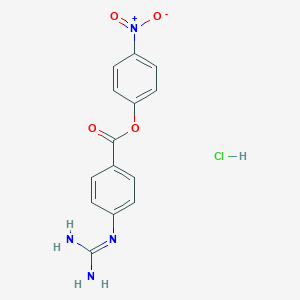
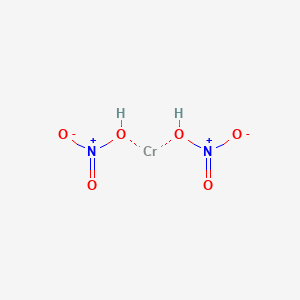
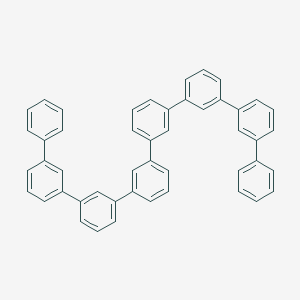
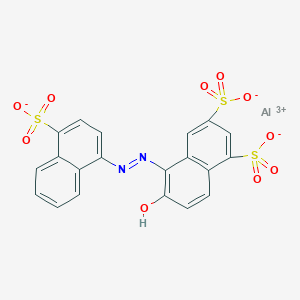
![1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B101962.png)
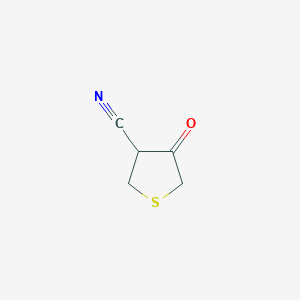
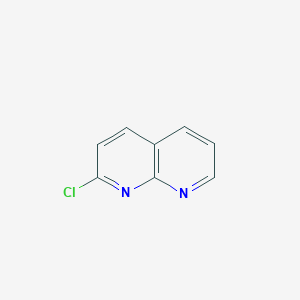
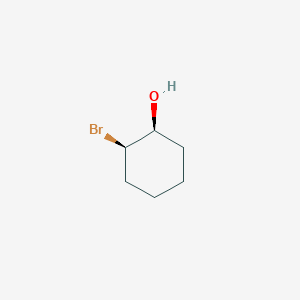
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3,8-dihydropurin-6-one](/img/structure/B101971.png)
